molecular formula C10H22O2 B046248 4-(dimethoxymethyl)heptane CAS No. 124345-16-0

4-(dimethoxymethyl)heptane

Cat. No.: B046248
CAS No.: 124345-16-0
M. Wt: 174.28 g/mol
InChI Key: WJZQRVYBJZHRLM-UHFFFAOYSA-N
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Description

2-Propylpentanal dimethyl acetal is an organic compound that belongs to the class of acetals. Acetals are formed by the reaction of aldehydes or ketones with alcohols in the presence of an acid catalyst. This compound is characterized by its stability and lack of reactivity in neutral to strongly basic environments, making it useful in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-propylpentanal dimethyl acetal typically involves the reaction of 2-propylpentanal with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of methanol to form the acetal. Common acid catalysts used include hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid .

Industrial Production Methods: In industrial settings, the production of dimethyl acetals can be optimized by using excess methanol and removing the water produced during the reaction to drive the equilibrium towards the formation of the acetal. Techniques such as using molecular sieves or a Dean-Stark trap are employed to remove water .

Chemical Reactions Analysis

Types of Reactions: 2-Propylpentanal dimethyl acetal undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Aqueous hydrochloric acid or sulfuric acid.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products:

    Hydrolysis: 2-Propylpentanal and methanol.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

Mechanism of Action

The mechanism of action of 2-propylpentanal dimethyl acetal involves its stability and reactivity under specific conditions. In acidic environments, the acetal can be hydrolyzed to release the original aldehyde, which can then participate in further chemical reactions. The molecular targets and pathways involved include the nucleophilic attack on the carbonyl carbon and subsequent formation of hemiacetal and acetal intermediates .

Comparison with Similar Compounds

Properties

CAS No.

124345-16-0

Molecular Formula

C10H22O2

Molecular Weight

174.28 g/mol

IUPAC Name

4-(dimethoxymethyl)heptane

InChI

InChI=1S/C10H22O2/c1-5-7-9(8-6-2)10(11-3)12-4/h9-10H,5-8H2,1-4H3

InChI Key

WJZQRVYBJZHRLM-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(OC)OC

Canonical SMILES

CCCC(CCC)C(OC)OC

124345-16-0

Synonyms

1,1-dimethoxy-2-propylpentane
2-propylpentanal dimethyl acetal

Origin of Product

United States

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